(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including cellular metabolism, neurotransmission, and pH regulation .
Mode of Action
The compound’s mode of action is likely to involve binding to its target enzymes, thereby modulating their activity . The presence of the triazole and thiadiazine moieties in the compound’s structure may allow it to form specific interactions with different target receptors . .
Biochemical Pathways
The compound’s interaction with its target enzymes could potentially affect various biochemical pathways. For instance, inhibition of carbonic anhydrase could disrupt the regulation of pH and fluid balance in the body . Similarly, modulation of cholinesterase activity could impact neurotransmission, particularly in the nervous system . The specific pathways affected by this compound and their downstream effects would depend on the exact nature of its interaction with its targets .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these aspects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of its target enzymes, it could potentially reduce their activity, leading to alterations in the cellular processes they regulate . .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-30-16-5-4-14(22)13-15(16)21(29)27-10-8-26(9-11-27)19-7-6-18-23-24-20(28(18)25-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKGFQODILJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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